molecular formula C8H5BrN2O B1377218 7-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde CAS No. 1018828-16-4

7-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde

Cat. No.: B1377218
CAS No.: 1018828-16-4
M. Wt: 225.04 g/mol
InChI Key: VJRBGUGBMHSWEB-UHFFFAOYSA-N
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Description

7-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde is a heterocyclic compound featuring a bromine atom at the 7th position and an aldehyde group at the 2nd position of the imidazo[1,2-a]pyridine scaffold.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde typically involves multistep reactions starting from readily available precursors. One common method includes the condensation of 2-aminopyridine with bromoacetaldehyde under acidic conditions to form the imidazo[1,2-a]pyridine core. Subsequent bromination at the 7th position using bromine or N-bromosuccinimide (NBS) yields the desired product .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the employment of catalysts to enhance reaction rates .

Chemical Reactions Analysis

Types of Reactions: 7-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

7-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Imidazo[1,2-a]pyridine: The parent scaffold without the bromine and aldehyde substituents.

    7-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde: A similar compound with a chlorine atom instead of bromine.

    7-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde: A regioisomer with the aldehyde group at the 3rd position

Uniqueness: 7-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde is unique due to the specific positioning of the bromine and aldehyde groups, which confer distinct reactivity and potential biological activity. The presence of the bromine atom enhances the compound’s electrophilicity, making it more reactive in substitution reactions. The aldehyde group provides a versatile functional handle for further chemical modifications .

Properties

IUPAC Name

7-bromoimidazo[1,2-a]pyridine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O/c9-6-1-2-11-4-7(5-12)10-8(11)3-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJRBGUGBMHSWEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(N=C2C=C1Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20743907
Record name 7-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20743907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1018828-16-4
Record name 7-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20743907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-bromoimidazo[1,2-a]pyridine-2-carbaldehyde
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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